![molecular formula C9H9ClN2O2 B13458060 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride CAS No. 39676-17-0](/img/structure/B13458060.png)
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride is a compound belonging to the class of heterocyclic organic compounds. It features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolo[3,2-c]pyridine core. Subsequent substitution reactions introduce the acetic acid moiety, followed by conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific kinases and signaling pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
39676-17-0 |
|---|---|
Fórmula molecular |
C9H9ClN2O2 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)3-6-4-11-8-1-2-10-5-7(6)8;/h1-2,4-5,11H,3H2,(H,12,13);1H |
Clave InChI |
YBTFYMZCSOJPNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1NC=C2CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


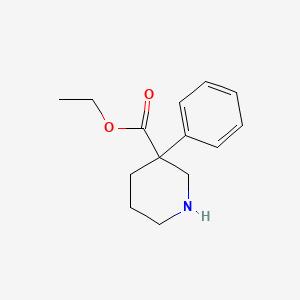

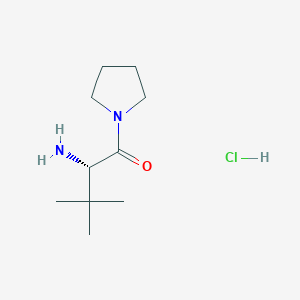

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
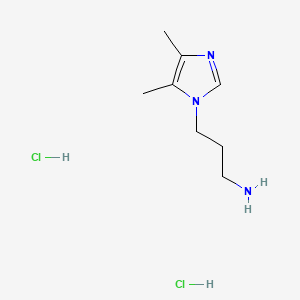
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
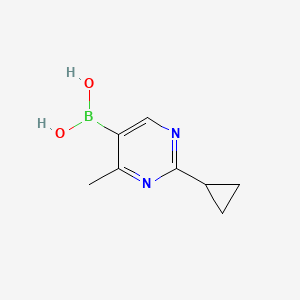
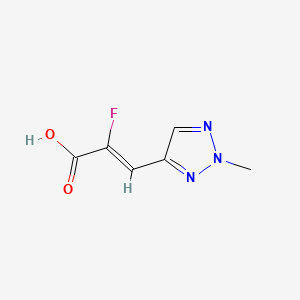
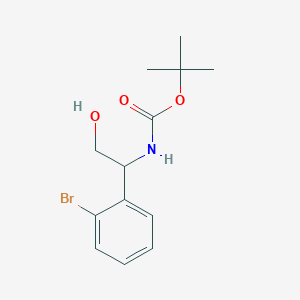
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
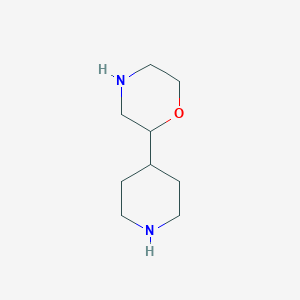
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
